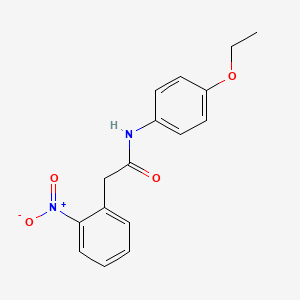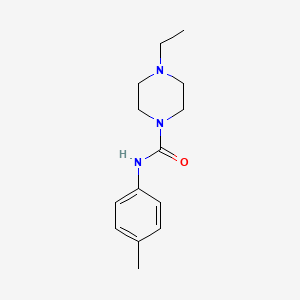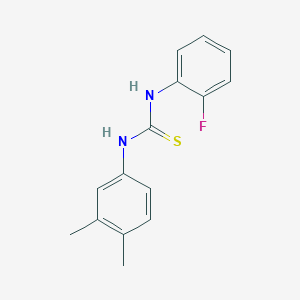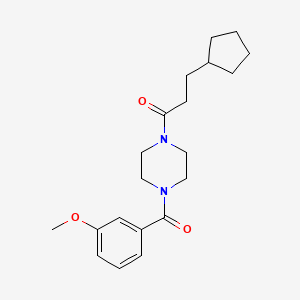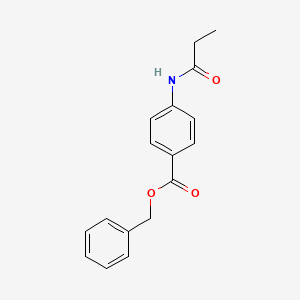
benzyl 4-(propionylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(propionylamino)benzoate, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a white crystalline powder that is soluble in organic solvents. It is commonly used as a reagent in organic synthesis and as a fluorescent probe in biological studies.
Wirkmechanismus
Benzyl 4-(propionylamino)benzoate acts as a fluorescent probe by binding to proteins or membranes. The binding of this compound induces a conformational change in the protein or membrane, resulting in a change in fluorescence intensity. The mechanism of action of this compound in organic synthesis involves the formation of a covalent bond between the this compound molecule and the reactant molecule, leading to the formation of the desired product.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. It is not known to interact with any specific receptor or enzyme in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 4-(propionylamino)benzoate has several advantages as a fluorescent probe, including high quantum yield, good photostability, and low toxicity. However, its limitations include its sensitivity to pH and temperature changes, which can affect its fluorescence intensity. This compound is also sensitive to the presence of other fluorescent molecules, which can interfere with its fluorescence signal.
Zukünftige Richtungen
For benzyl 4-(propionylamino)benzoate include studying protein-protein interactions, enzyme activity, and membrane potential in living cells and tissues, and the synthesis of this compound derivatives with improved properties.
Synthesemethoden
The synthesis of benzyl 4-(propionylamino)benzoate involves the reaction of benzyl 4-aminobenzoate with propionyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline powder with a high yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(propionylamino)benzoate has been extensively used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study protein-protein interactions, enzyme activity, and membrane potential. This compound has a high quantum yield and good photostability, making it an excellent tool for fluorescence microscopy and imaging. This compound has also been used as a reagent in organic synthesis to synthesize various compounds.
Eigenschaften
IUPAC Name |
benzyl 4-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-16(19)18-15-10-8-14(9-11-15)17(20)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFNGPSEUQQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

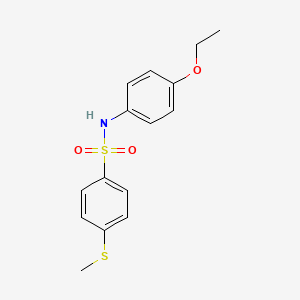
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
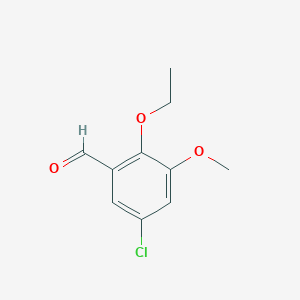
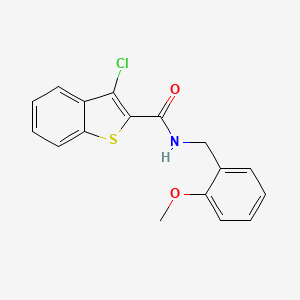
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
